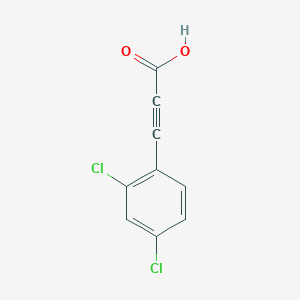
3-(2,4-Dichlorophenyl)prop-2-ynoic acid
Cat. No. B3056235
Key on ui cas rn:
6974-65-8
M. Wt: 215.03 g/mol
InChI Key: OSHXQMWUABGGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07592373B2
Procedure details


A solution of 19.2 g (50.94 mmol) of 2,3-dibromo-3-(2,4-dichlorophenyl)propanecarboxylic acid in 130 mL of tert-butanol is combined batchwise with a total of 22.86 (203.78 mmol) of potassium tert-butoxide, so that the temperature does not exceed 40° C. Then the mixture is stirred for another 90 minutes at this temperature. The reaction mixture is poured into 2N hydrochloric acid and the precipitate is taken up in ethyl acetate. The organic phase is extracted three times with water and dried over sodium sulfate. The desiccant is filtered off and the solvent is distilled off. The residue is dried in the circulating air dryer at 80° C. Yield: 9.73 g (88.8% of theory); melting point: 168° C.-171° C.; C9H4Cl2O2 (M=215.03); Rf value: 0.5 (silica gel, dichloromethane/ethanol/glacial acetic acid (10:1:0.1)).
Name
2,3-dibromo-3-(2,4-dichlorophenyl)propanecarboxylic acid
Quantity
19.2 g
Type
reactant
Reaction Step One

[Compound]
Name
22.86
Quantity
203.78 mmol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
BrC([CH:7](Br)[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[Cl:15])CC(O)=O.CC(C)([O-])C.[K+].Cl.[C:24]([O:27]CC)(=[O:26])[CH3:25]>C(O)(C)(C)C>[Cl:15][C:9]1[CH:10]=[C:11]([Cl:14])[CH:12]=[CH:13][C:8]=1[C:7]#[C:25][C:24]([OH:27])=[O:26] |f:1.2|
|
Inputs


Step One
|
Name
|
2,3-dibromo-3-(2,4-dichlorophenyl)propanecarboxylic acid
|
|
Quantity
|
19.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(CC(=O)O)C(C1=C(C=C(C=C1)Cl)Cl)Br
|
Step Two
[Compound]
|
Name
|
22.86
|
|
Quantity
|
203.78 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Then the mixture is stirred for another 90 minutes at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 40° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase is extracted three times with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The desiccant is filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is dried in the circulating air dryer at 80° C
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C#CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
